[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride
CAS No.:
Cat. No.: VC17582731
Molecular Formula: C7H7ClF4N2
Molecular Weight: 230.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClF4N2 |
|---|---|
| Molecular Weight | 230.59 g/mol |
| IUPAC Name | [3-fluoro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C7H6F4N2.ClH/c8-6-3-4(13-12)1-2-5(6)7(9,10)11;/h1-3,13H,12H2;1H |
| Standard InChI Key | HUHWFAGZYPALNO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1NN)F)C(F)(F)F.Cl |
Introduction
[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is a chemical compound with significant applications in organic synthesis and biochemical research. It belongs to the class of hydrazine derivatives, which are known for their versatility in forming various chemical bonds and participating in numerous reactions.
Key Characteristics:
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Molecular Formula: Not explicitly listed, but it can be inferred from its parent compound.
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Molecular Weight: Approximately 230.59 g/mol, as computed by PubChem .
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Synonyms: Includes 1801242-09-0, [3-fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride, and SCHEMBL4380595 .
Structural Features:
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Parent Compound: (3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine, with CID 55264498 .
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Substituents: Fluorine and trifluoromethyl groups, which enhance its lipophilicity and affect its chemical behavior.
Applications in Organic Synthesis
[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is used as a building block in synthesizing various organic compounds. Its hydrazine functional group allows it to participate in condensation reactions, forming heterocyclic compounds.
Synthesis Pathways:
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General Approach: Involves the reduction of nitro compounds to amino compounds, followed by diazotization and coupling reactions.
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Reagents: Commonly used reagents include reducing agents like lithium aluminum hydride or iron powder in acidic conditions.
Research Findings and Applications
This compound is primarily used in scientific research, particularly in organic synthesis and biochemical applications. Its trifluoromethyl group enhances its lipophilicity, making it useful in medicinal chemistry and agrochemicals.
Biological Activity:
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While specific biological activity data for [3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is limited, compounds with similar structures are known to exhibit significant biological effects, such as antimitotic activity .
Comparison with Similar Compounds
Other compounds in the hydrazine derivative class, such as [3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride, share similar properties and applications. These compounds are used in organic synthesis and have potential applications in medicinal chemistry due to their enhanced lipophilicity.
Comparison Table:
| Compound | Molecular Weight (g/mol) | Substituents | Applications |
|---|---|---|---|
| [3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride | 230.59 | Fluorine, Trifluoromethyl | Organic Synthesis, Biochemical Research |
| [3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride | 210.58 | Chlorine, Trifluoromethyl | Organic Synthesis, Medicinal Chemistry |
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